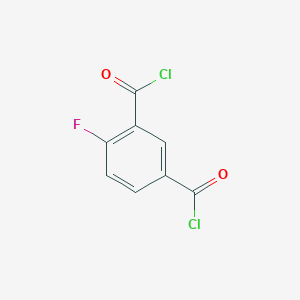

4-Fluorobenzene-1,3-dioyl dichloride

Description

BenchChem offers high-quality 4-Fluorobenzene-1,3-dioyl dichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorobenzene-1,3-dioyl dichloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluorobenzene-1,3-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2FO2/c9-7(12)4-1-2-6(11)5(3-4)8(10)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQOFIVDXNZKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613530 | |

| Record name | 4-Fluorobenzene-1,3-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327-94-6 | |

| Record name | 4-Fluoro-1,3-benzenedicarbonyl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzene-1,3-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Fluorobenzene-1,3-dioyl dichloride from 4-fluoroisophthalic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzene-1,3-dioyl dichloride, also known as 4-fluoroisophthaloyl dichloride, is a pivotal intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its high reactivity, stemming from two electrophilic acyl chloride groups, allows for diverse nucleophilic substitution reactions, making it an essential building block for advanced molecular architectures. This guide provides a comprehensive overview of the synthesis of 4-Fluorobenzene-1,3-dioyl dichloride from its logical precursor, 4-fluoroisophthalic acid. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, address critical safety considerations, and discuss purification strategies to ensure high yield and purity of the final product. This document is intended to serve as a practical resource for researchers and professionals engaged in synthetic organic chemistry.

Introduction: The Significance of 4-Fluorobenzene-1,3-dioyl dichloride

4-Fluorobenzene-1,3-dioyl dichloride (C₈H₃Cl₂FO₂) is a highly reactive aromatic acyl chloride. The reactivity of this compound is primarily dictated by the two carbonyl chloride (-COCl) functional groups attached to the benzene ring. The carbon atoms in these groups are highly electrophilic due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms bonded to them.[1] This pronounced electrophilicity makes them prime targets for nucleophilic attack, enabling a wide array of chemical transformations.

The presence of a fluorine atom on the benzene ring introduces specific electronic effects that can influence the reactivity of the carboxylic acid groups in the precursor, 4-fluoroisophthalic acid. The strong electron-withdrawing nature of fluorine can make the carbonyl carbons even more electrophilic, potentially affecting the rate and conditions of the chlorination reaction compared to its non-fluorinated counterpart.[1] This enhanced reactivity is often desirable in the synthesis of pharmaceuticals and advanced polymers where robust bond formation is critical.

Reaction Mechanism: Conversion of a Carboxylic Acid to an Acyl Chloride

The synthesis of 4-Fluorobenzene-1,3-dioyl dichloride from 4-fluoroisophthalic acid is a classic example of the conversion of carboxylic acids to acyl chlorides. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts.

The reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps are as follows:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the hydroxyl oxygen of the carboxylic acid onto the electrophilic sulfur atom of thionyl chloride.[2][3]

-

Intermediate Formation: This attack forms a chlorosulfite intermediate, converting the hydroxyl group into a much better leaving group.[2]

-

Nucleophilic Acyl Substitution: A chloride ion, generated in the previous step, then acts as a nucleophile and attacks the carbonyl carbon.

-

Leaving Group Departure and Product Formation: The chlorosulfite group departs, and subsequently decomposes into sulfur dioxide (SO₂) gas and another chloride ion.[3][4] This decomposition is thermodynamically favorable and drives the reaction to completion.

The gaseous nature of the byproducts, SO₂ and hydrogen chloride (HCl), allows for their easy removal from the reaction mixture, simplifying the purification process.

Caption: Reaction pathway for the synthesis of 4-Fluorobenzene-1,3-dioyl dichloride.

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of 4-Fluorobenzene-1,3-dioyl dichloride. Extreme caution must be exercised when handling thionyl chloride, as it is a highly corrosive and water-reactive substance. [5][6][7] All operations should be performed in a well-ventilated chemical fume hood.[5][8]

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |

| 4-Fluoroisophthalic acid | C₈H₅FO₄ | 184.12 | 327-95-7[9] |

| Thionyl chloride | SOCl₂ | 118.97 | 7719-09-7[8] |

| Anhydrous Toluene | C₇H₈ | 92.14 | 108-88-3 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 |

3.2. Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a nitrogen inlet, add 18.4 g (0.1 mol) of 4-fluoroisophthalic acid and 100 mL of anhydrous toluene.

-

Addition of Catalyst: Add a catalytic amount (e.g., 0.5 mL) of N,N-dimethylformamide (DMF) to the suspension.

-

Addition of Thionyl Chloride: While stirring the mixture, slowly add 26.2 mL (35.7 g, 0.3 mol) of thionyl chloride dropwise at room temperature. An excess of thionyl chloride is used to ensure complete conversion of both carboxylic acid groups.[1]

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Distill off the excess thionyl chloride and toluene under reduced pressure.

-

Purification: The crude 4-Fluorobenzene-1,3-dioyl dichloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Safety and Handling

Thionyl chloride is a hazardous chemical and requires strict safety protocols.

-

Corrosivity and Reactivity: It is corrosive and reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride.[5][6] It is crucial to work in a moisture-free environment.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or rubber), safety goggles, a face shield, and a lab coat.[5][7][8]

-

Ventilation: All manipulations must be conducted in a properly functioning chemical fume hood.[7]

-

Storage: Store thionyl chloride in a cool, dry, and well-ventilated area away from incompatible materials such as water, acids, bases, alcohols, and amines.[5][10]

-

Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[6] Do not use water to clean up spills.[6] All waste materials containing thionyl chloride must be collected and disposed of as hazardous waste according to institutional guidelines.[7]

4-Fluorobenzene-1,3-dioyl dichloride is also a corrosive and moisture-sensitive compound. Handle with similar precautions as thionyl chloride.

Purification and Characterization

High purity of the final product is essential for its use in subsequent synthetic steps.

-

Vacuum Distillation: The most common method for purifying acyl chlorides is vacuum distillation. This technique allows for the separation of the desired product from non-volatile impurities and any remaining starting materials.

-

Crystallization: In some cases, if the acyl chloride is a solid at room temperature, recrystallization from a suitable non-polar solvent can be employed.

-

Characterization: The identity and purity of the synthesized 4-Fluorobenzene-1,3-dioyl dichloride can be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR will confirm the presence and connectivity of the protons and the fluorine atom on the aromatic ring. ¹³C NMR will show the characteristic carbonyl carbon signals.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ is indicative of the C=O stretch of the acyl chloride.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product.

-

Conclusion

The synthesis of 4-Fluorobenzene-1,3-dioyl dichloride from 4-fluoroisophthalic acid using thionyl chloride is a robust and efficient method for producing this valuable synthetic intermediate. Careful control of reaction conditions, particularly the exclusion of moisture, and adherence to strict safety protocols are paramount for a successful and safe synthesis. The high reactivity of the resulting diacyl chloride opens up a vast landscape of synthetic possibilities for the development of novel pharmaceuticals and advanced materials.

References

-

Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. (2013). Drexel University. Retrieved from [Link]

-

Common Name: THIONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

reactions with thionyl chloride. (2022). Reddit. Retrieved from [Link]

-

The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. (n.d.). Retrieved from [Link]

-

Conversion of carboxylic acids to acid chlorides. (2023). Chemistry LibreTexts. Retrieved from [Link]

- Method for purifying acid chlorides. (n.d.). Google Patents.

-

Reaction with Thionyl Chloride. (2013). YouTube. Retrieved from [Link]

- Purification device and purification method of high-purity isophthaloyl dichloride. (n.d.). Google Patents.

-

Carboxylic Acids Advanced. Reaction with Thionyl Chloride. (2015). YouTube. Retrieved from [Link]

-

Method for synthesizing 4-fluorophthalic acid. (2018). SciSpace. Retrieved from [Link]

-

o-NITROPHENYLSULFUR CHLORIDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Synthesis of high purity 5-chloroisophthaloyl chloride. (n.d.). Google Patents.

- Synthetic method of 2, 4-dichloro-5-fluorobenzoyl chloride. (n.d.). Google Patents.

-

Fluoroquinolones: Synthesis and Application. (n.d.). AMiner. Retrieved from [Link]

Sources

- 1. 4-Fluorobenzene-1,3-dioyl dichloride | 327-94-6 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. fishersci.com [fishersci.com]

- 6. westliberty.edu [westliberty.edu]

- 7. drexel.edu [drexel.edu]

- 8. actylislab.com [actylislab.com]

- 9. arctomsci.com [arctomsci.com]

- 10. nj.gov [nj.gov]

4-fluoro-m-xylene oxidation to 4-fluoroisophthalic acid protocol

An In-Depth Technical Guide for the Synthesis of 4-Fluoroisophthalic Acid via Oxidation of 4-Fluoro-m-xylene

Abstract

4-Fluoroisophthalic acid is a pivotal fluorinated building block in the fields of medicinal chemistry and advanced materials science.[1] Its synthesis, particularly through the oxidation of 4-fluoro-m-xylene, presents distinct strategic pathways adaptable to different scales and objectives, from laboratory research to industrial production. This technical guide provides a comprehensive examination of the two primary oxidative routes: potassium permanganate oxidation and catalytic liquid-phase air oxidation. We will delve into the mechanistic underpinnings of each method, provide detailed, field-tested experimental protocols, and offer insights into process optimization and scalability. This document is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of 4-fluoroisophthalic acid synthesis.

Introduction: The Strategic Value of 4-Fluoroisophthalic Acid

The incorporation of fluorine into organic molecules is a well-established strategy for enhancing critical properties such as metabolic stability, binding affinity, and lipophilicity in pharmaceuticals.[2] Similarly, in materials science, fluorinated monomers are used to produce high-performance polymers with enhanced thermal stability and unique electronic characteristics.[3][4][5] 4-Fluoroisophthalic acid, with its strategically positioned fluorine atom and two carboxylic acid functionalities, serves as a versatile precursor for these advanced applications, including the synthesis of specialized polymers and metal-organic frameworks (MOFs).[3][5]

The selection of a synthetic route to this valuable intermediate is a critical decision driven by factors such as required scale, available equipment, cost, and waste management considerations. The direct oxidation of the relatively accessible starting material, 4-fluoro-m-xylene, offers a direct and efficient pathway to the desired product.

Chapter 1: A Comparative Overview of Oxidative Strategies

The conversion of the two methyl groups of 4-fluoro-m-xylene to carboxylic acids requires a potent oxidizing system. The aromatic ring, despite its unsaturation, is generally resistant to strong oxidizing agents that readily cleave the C-H bonds of the alkyl side chains at the benzylic position.[6] Two primary methods have proven effective for this transformation: the classical potassium permanganate (KMnO₄) oxidation and the industrially-proven catalytic air oxidation.

| Metric | Method 1: Permanganate Oxidation | Method 2: Catalytic Air Oxidation |

| Starting Material | 4-Fluoro-m-xylene | 4-Fluoro-m-xylene |

| Key Reagents | KMnO₄, H₂O, H₂SO₄ (or HCl) | O₂, Co(OAc)₂, Mn(OAc)₂, HBr source |

| Solvent | Water | Acetic Acid |

| Reaction Temp. | 80-100 °C (Reflux) | 150-200 °C |

| Pressure | Atmospheric | High Pressure |

| Reaction Time | 4-12 hours | 2-6 hours |

| Typical Yield | Moderate (Est. 50-70%) | High (Est. >90%) |

| Key Advantages | Straightforward lab setup, reliable | High yield, scalable, industrial precedent |

| Key Disadvantages | Generates stoichiometric MnO₂ waste, moderate yield | Requires high-pressure reactor, specialized catalysts |

Table 1: Comparison of primary synthetic routes for the oxidation of 4-fluoro-m-xylene. Data is based on established chemical principles and analogous transformations.[1]

The choice between these methods is a trade-off. Permanganate oxidation is a workhorse of laboratory organic synthesis, offering reliability and procedural simplicity.[1] In contrast, catalytic oxidation mirrors the industrial production of analogous compounds like terephthalic and isophthalic acid, representing the most efficient and scalable approach.[1][6][7]

Chapter 2: Permanganate Oxidation: A Robust Laboratory-Scale Protocol

Mechanistic Principles

Potassium permanganate is a powerful and versatile oxidizing agent. In the oxidation of alkylbenzenes, the reaction mechanism is complex but is understood to involve the abstraction of a hydrogen atom from the benzylic position, which is the C-H bond adjacent to the aromatic ring.[6][8] This initial step forms a benzylic radical, which is resonance-stabilized by the aromatic ring, making this position particularly susceptible to oxidation. The reaction proceeds through a series of steps, ultimately converting the methyl group into a carboxylate salt under the basic or neutral conditions in which the reaction is often run. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid. One of the challenges of this method is its stoichiometry; large quantities of KMnO₄ are required, which are reduced to manganese dioxide (MnO₂), a solid byproduct that must be filtered and disposed of.[1][2]

Detailed Experimental Protocol: Permanganate Oxidation

This protocol is adapted from established methodologies for the oxidation of substituted xylenes.[2]

1. Reaction Setup:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-fluoro-m-xylene (1 equivalent).

-

Add an aqueous solution of sodium hydroxide (or water, for a neutral reaction) to the flask. The base helps to solubilize the intermediate acid salts.[2]

-

Begin vigorous stirring.

2. Oxidation:

-

Slowly add potassium permanganate (KMnO₄, ~4-5 equivalents for both methyl groups) to the mixture in portions.

-

Causality: The reaction is highly exothermic. Adding the KMnO₄ in portions is crucial to control the temperature and maintain a gentle, manageable reflux.[2] A rapid addition can lead to an uncontrolled exotherm.

3. Reflux:

-

Once the KMnO₄ addition is complete, heat the mixture to reflux (approx. 100 °C) for 8-12 hours.[2]

-

The reaction progress can be monitored by the disappearance of the characteristic deep purple color of the permanganate ion as it is converted to a brown MnO₂ precipitate.[1]

4. Quenching and Filtration:

-

Cool the reaction mixture to room temperature.

-

Quench any excess KMnO₄ by the slow, careful addition of ethanol until the purple color is fully discharged.[2]

-

Filter the brown suspension through a pad of diatomaceous earth (e.g., Celite) to remove the fine MnO₂ precipitate. Wash the filter cake thoroughly with hot deionized water to recover all the product.[2]

5. Acidification and Isolation:

-

Combine the clear filtrate and the washings, and cool the solution in an ice bath.

-

Slowly acidify the solution with concentrated hydrochloric or sulfuric acid to a pH of 2-3.[2]

-

A white precipitate of crude 4-fluoroisophthalic acid will form. Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration, wash with cold deionized water, and air dry.[2]

Process Workflow: Permanganate Oxidation

Caption: Workflow for Permanganate Oxidation of 4-Fluoro-m-xylene.

Chapter 3: Catalytic Air Oxidation: An Industrial Approach

Mechanistic Principles

The liquid-phase air oxidation of xylenes to dicarboxylic acids is the cornerstone of industrial polyester production.[6] This process, often a variation of the Amoco process, uses a synergistic multi-component catalyst system in an acetic acid solvent under high temperature and pressure.[1][9]

-

Catalysts: A mixture of cobalt(II) and manganese(II) salts (typically acetates) is used. Cobalt is the primary catalyst, while manganese modifies its activity and improves reaction rates.[9]

-

Promoter: A bromide source (e.g., HBr or NaBr) is essential. The bromide radical plays a critical role in the initiation step, abstracting a benzylic hydrogen from the xylene to start the radical chain reaction.[1][9]

-

Oxidant: Air (or a mix of oxygen and an inert gas) is used as the ultimate, economical oxidant.[1]

The reaction proceeds via a free-radical chain mechanism. The metal catalysts cycle between their higher and lower oxidation states (e.g., Co²⁺/Co³⁺) to decompose hydroperoxide intermediates, propagating the radical chain and facilitating the oxidation of the methyl groups through aldehyde intermediates to the final carboxylic acids.[9]

Detailed Experimental Protocol: Catalytic Oxidation

This protocol describes a laboratory-scale simulation of an industrial process and must be conducted with appropriate high-pressure equipment and safety precautions.[1]

1. Reactor Charging:

-

Charge a high-pressure autoclave reactor with:

-

4-fluoro-m-xylene (1 equivalent)

-

Acetic acid (solvent)

-

Cobalt(II) acetate tetrahydrate (catalyst)

-

Manganese(II) acetate tetrahydrate (catalyst)

-

Hydrobromic acid or sodium bromide (promoter)

-

2. Reaction Execution:

-

Seal the reactor and pressurize it with compressed air or an O₂/N₂ mixture.

-

Begin vigorous stirring and heat the reactor to 150-200 °C.[1]

-

Causality: The high temperature and pressure are necessary to achieve a sufficient reaction rate and keep the reactants in the liquid phase.

-

Maintain the reaction at the set temperature and pressure for 2-6 hours. Monitor the oxygen uptake to track the reaction's progress.[1]

3. Product Isolation:

-

After the reaction period, cool the reactor to room temperature.

-

Safety: Carefully and slowly vent the excess pressure from the reactor in a fume hood.

-

The crude product often precipitates out of the cooled acetic acid solution.

-

Collect the crude 4-fluoroisophthalic acid by filtration.

Process Workflow: Catalytic Air Oxidation

Caption: Workflow for Catalytic Air Oxidation in a High-Pressure Reactor.

Chapter 4: Purification and Characterization

Regardless of the oxidative method used, the crude product will require purification to remove unreacted starting material, intermediate oxidation products (such as 4-fluoro-m-toluic acid and 4-fluoro-3-methylbenzaldehyde), and catalyst residues. Recrystallization is the most common and effective method for this purpose.[2]

Protocol: Purification by Recrystallization

1. Solvent Selection:

-

Choose a solvent or solvent pair in which 4-fluoroisophthalic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. An ethanol/water mixture is an excellent choice for aromatic carboxylic acids.[2]

2. Dissolution:

-

Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot solvent mixture required to completely dissolve the solid.[2]

3. Hot Filtration (Optional):

-

If insoluble impurities or residual MnO₂ are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper. This step prevents the product from prematurely crystallizing on the funnel.[2]

4. Crystallization:

-

Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once at room temperature, place the flask in an ice bath to maximize the yield of the crystallized product.[2]

5. Collection and Drying:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities on the crystal surfaces.

-

Dry the purified 4-fluoroisophthalic acid, typically in a vacuum oven.

Physicochemical and Spectroscopic Data

Confirming the identity and purity of the final product is essential. Standard techniques include NMR spectroscopy, melting point analysis, and chromatography.

| Property | Value |

| IUPAC Name | 4-Fluorobenzene-1,3-dicarboxylic acid |

| CAS Number | 327-95-7 |

| Molecular Formula | C₈H₅FO₄ |

| Molecular Weight | 184.12 g/mol |

| Appearance | White to Off-White Solid |

| Melting Point | 300-301 °C |

| Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol |

Table 2: Key physicochemical properties of 4-Fluoroisophthalic acid.[2]

Conclusion

The oxidation of 4-fluoro-m-xylene to 4-fluoroisophthalic acid is a critical transformation for accessing a high-value chemical intermediate. The choice of methodology is dictated by the desired scale and available resources. Potassium permanganate oxidation offers a reliable, albeit lower-yielding, method suitable for laboratory-scale synthesis. For large-scale production, high yield, and process efficiency, catalytic liquid-phase air oxidation is the superior and industrially validated approach.[1] Both pathways, followed by a robust purification protocol such as recrystallization, can yield high-purity 4-fluoroisophthalic acid ready for its application in the synthesis of next-generation materials and pharmaceuticals.

References

- A Comparative Guide to the Synthesis of 4-Fluoroisophthalic Acid. Benchchem.

- Technical Support Center: Synthesis of 4-Fluoroisophthalic Acid Deriv

- 4-Fluoroisophthalic acid molecular weight and formula. Benchchem.

- Application Notes and Protocols: 4-Fluoroisophthalic acid in the Synthesis of Fluorescent M

- Permanganate Oxidation mechanisms of Alkylarenes. IOSR Journal.

- (PDF) Permanganate Oxidation mechanisms of Alkylarenes.

-

16.8: Oxidation of Aromatic Compounds. Chemistry LibreTexts. [Link]

- Comparative Performance Analysis: 4-Fluoroisophthalic Acid and Its Analogs in Material and Biological Applic

- literature review of 4-Fluoroisophthalic acid research. Benchchem.

- Method for producing isophthalic acid by oxidation of m-xylene.

-

Kinetics of liquid phase catalytic oxidation of m-xylene to isophthalic acid. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Method for producing isophthalic acid by oxidation of m-xylene - Patent CN-114181075-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-Fluoroisophthaloyl Dichloride

Introduction: The Structural Significance of 4-Fluoroisophthaloyl Dichloride in Advanced Material and Pharmaceutical Synthesis

4-Fluoroisophthaloyl dichloride is a highly reactive aromatic compound of significant interest in the synthesis of advanced polymers, specialty materials, and pharmaceutical intermediates. Its rigid, fluorinated benzene core, flanked by two acyl chloride functionalities, provides a unique combination of thermal stability, chemical resistance, and specific reactivity. The fluorine substituent critically modulates the electronic properties of the aromatic ring and the reactivity of the acyl chloride groups, making precise structural verification paramount for its application in sensitive downstream processes.

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopic techniques as applied to the structural elucidation and purity assessment of 4-fluoroisophthaloyl dichloride. As a Senior Application Scientist, the following methodologies are presented not merely as procedural steps but as a validated analytical workflow, grounded in the fundamental principles of spectroscopy and aimed at providing researchers and drug development professionals with a reliable framework for the comprehensive characterization of this important chemical intermediate.

Molecular Structure and Analytical Workflow

A thorough analytical workflow is essential for the unambiguous identification and quality control of 4-fluoroisophthaloyl dichloride. The combination of FT-IR and multinuclear NMR spectroscopy provides orthogonal and complementary information regarding the molecule's functional groups and atomic connectivity.

Caption: Molecular structure and analytical workflow for 4-fluoroisophthaloyl dichloride.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a rapid and non-destructive technique that provides critical information about the functional groups present in a molecule.[1] For 4-fluoroisophthaloyl dichloride, FT-IR is primarily used to confirm the presence of the acyl chloride carbonyl groups and to characterize the vibrations of the fluorinated aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is the preferred method for acquiring the FT-IR spectrum of 4-fluoroisophthaloyl dichloride due to its minimal sample preparation requirements and suitability for solid or liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the 4-fluoroisophthaloyl dichloride sample directly onto the ATR crystal, ensuring complete coverage.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of 4-fluoroisophthaloyl dichloride is dominated by a few key absorption bands. The most diagnostic of these is the carbonyl (C=O) stretching vibration of the acyl chloride groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance and Interpretation |

| Acyl Chloride (COCl) | C=O Stretch | 1815 - 1775 | A very strong and sharp absorption in this region is characteristic of the acyl chloride carbonyl group.[2][3] Conjugation with the aromatic ring typically lowers this frequency slightly.[4] The high frequency is due to the strong electron-withdrawing effect of the chlorine atom. |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Multiple sharp bands of variable intensity are expected, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| C-F Bond | C-F Stretch | 1250 - 1000 | A strong absorption band in this region is indicative of the carbon-fluorine bond. |

| C-Cl Bond | C-Cl Stretch | 730 - 550 | A medium to strong absorption band is expected for the carbon-chlorine single bond of the acyl chloride group.[3] |

| Aromatic C-H | C-H Bending (out-of-plane) | 900 - 675 | The substitution pattern on the benzene ring influences the position and number of these bands, providing structural information. |

Causality Behind Spectral Features: The high frequency of the C=O stretch in acyl chlorides is a direct consequence of the inductive effect of the adjacent chlorine atom, which strengthens the carbonyl double bond.[4] This makes FT-IR an excellent tool for distinguishing acyl chlorides from other carbonyl-containing compounds like esters or amides, which absorb at lower frequencies.[4]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen, carbon, and fluorine nuclei within the 4-fluoroisophthaloyl dichloride molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for a complete structural assignment.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-fluoroisophthaloyl dichloride in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[5]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine NMR spectrum. ¹⁹F is a high-sensitivity nucleus, and spectra can be acquired relatively quickly. The chemical shifts are typically referenced to an external standard like CFCl₃.

-

2D NMR (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) can be performed.

Interpretation of NMR Spectra

The symmetry of the 4-fluoroisophthaloyl dichloride molecule simplifies its NMR spectra. The interpretation relies on analyzing chemical shifts, signal multiplicities (splitting patterns), and coupling constants.

The aromatic region of the ¹H NMR spectrum will show signals for the three protons on the benzene ring. Their chemical shifts and coupling patterns are influenced by the electron-withdrawing acyl chloride groups and the fluorine atom.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-2 | ~8.3 - 8.6 | Doublet of doublets (dd) | ³J(H-H) ≈ 8 Hz, ⁴J(H-F) ≈ 5-7 Hz |

| H-5 | ~7.8 - 8.1 | Triplet of doublets (td) or Doublet of doublets of doublets (ddd) | ³J(H-H) ≈ 8 Hz, ³J(H-F) ≈ 8-10 Hz, ⁵J(H-H) ≈ 1-2 Hz |

| H-6 | ~8.4 - 8.7 | Doublet of doublets (dd) | ³J(H-H) ≈ 8 Hz, ⁵J(H-F) ≈ 2-3 Hz |

The proton-decoupled ¹³C NMR spectrum will show distinct signals for the carbonyl carbons and the aromatic carbons. The carbon atoms will exhibit splitting due to coupling with the fluorine atom (C-F coupling).

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹⁹F coupling) | Expected Coupling Constant (J, Hz) |

| C=O | ~165 - 170 | Triplet (t) or Doublet of doublets (dd) | ³J(C-F) ≈ 3-5 Hz |

| C-F | ~160 - 165 | Doublet (d) | ¹J(C-F) ≈ 240-260 Hz |

| Aromatic CH | ~120 - 140 | Doublet (d) or Singlet (s) | ²J(C-F), ³J(C-F) ≈ 15-25 Hz |

| Aromatic C-COCl | ~130 - 138 | Doublet (d) or Singlet (s) | ²J(C-F), ⁴J(C-F) ≈ 1-5 Hz |

Causality Behind Spectral Features: The magnitude of the C-F coupling constant is dependent on the number of bonds separating the coupled nuclei.[6] The one-bond coupling (¹J(C-F)) is very large, making it a highly reliable indicator of the carbon directly attached to the fluorine atom. The smaller two-, three-, and four-bond couplings provide valuable information for assigning the remaining carbon signals.

The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom, which will be split by the neighboring protons.

| Fluorine | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Ar-F | -100 to -120 (relative to CFCl₃) | Doublet of doublets of doublets (ddd) | ³J(F-H5) ≈ 8-10 Hz, ⁴J(F-H2) ≈ 5-7 Hz, ⁵J(F-H6) ≈ 2-3 Hz |

Expertise in Interpretation: Predicting ¹⁹F NMR chemical shifts can be complex, as they are sensitive to substituent effects and solvent. However, the observed multiplicity provides unambiguous evidence of the neighboring protons, confirming the substitution pattern of the aromatic ring. The relative magnitudes of the coupling constants (³J > ⁴J > ⁵J) are crucial for assigning the specific proton-fluorine interactions.

Summary and Conclusion

The combination of FT-IR and multinuclear NMR spectroscopy provides a robust and self-validating framework for the structural characterization of 4-fluoroisophthaloyl dichloride. FT-IR confirms the presence of the critical acyl chloride functional groups, while ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a detailed map of the atomic connectivity and substitution pattern of the molecule. The methodologies and interpretative guidelines presented in this technical guide are designed to ensure the highest level of scientific integrity and to empower researchers and drug development professionals with the tools necessary for the accurate and reliable analysis of this important chemical compound.

References

-

Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2845–2853. [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]

-

Gerig, J. T. (2003). Fluorine NMR. In Encyclopedia of Physical Science and Technology (3rd ed.). Academic Press. [Link]

-

SpectraBase. (n.d.). Compound: FMOC-chloride. [Link]

-

Ng, S., & Sederholm, C. H. (1964). Nuclear Magnetic Resonance Fluorine–Fluorine Coupling Constants. The Journal of Chemical Physics, 40(7), 2090-2092. [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Link]

-

Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chemistry Blog. (n.d.). Infrared spectra of acid chlorides. [Link]

-

Haws, D. L., St. Clair, A. K., & St. Clair, T. L. (1983). Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures. The Journal of Physical Chemistry A, 87(16), 3004-3008. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). Isophthaloyl chloride. [Link]

-

Hossain, M. A., et al. (2022). FTIR analysis and interpretation of IR spectra of four spice oils extracted by hydrodistillation. Journal of Pharmacognosy and Phytochemistry, 11(2), 1-6. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR spectrum [chemicalbook.com]

- 3. Best price/ 4-Fluoroisophthaloyl dichloride CAS NO.327-94-6, CasNo.327-94-6 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 4. 2,4-Dichloro-5-fluoroacetophenone(704-10-9) 1H NMR [m.chemicalbook.com]

- 5. 4,5-DICHLOROPHTHALIC ACID(56962-08-4) 1H NMR spectrum [chemicalbook.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Physical and chemical properties of 4-fluorobenzene-1,3-dioyl dichloride

An In-depth Technical Guide to 4-Fluorobenzene-1,3-dioyl Dichloride: Properties, Reactivity, and Applications

Introduction

4-Fluorobenzene-1,3-dioyl dichloride, also known by its synonym 4-fluoroisophthaloyl dichloride, is a highly functionalized aromatic compound of significant interest in materials science and synthetic chemistry. As a diacyl chloride, its reactivity is dominated by two electrophilic carbonyl centers, making it an exceptional building block for a variety of chemical transformations. The strategic placement of a fluorine atom on the benzene ring further modulates its electronic properties and imparts unique characteristics to its derivatives. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, synthesis, and key applications, with a focus on its role as a monomer for high-performance polymers and as a versatile intermediate in organic synthesis.

Section 1: Nomenclature and Molecular Structure

Correctly identifying a chemical compound is the foundation of scientific communication. 4-Fluorobenzene-1,3-dioyl dichloride is systematically named based on IUPAC conventions, though several synonyms are commonly used in commercial and research contexts.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 4-fluorobenzene-1,3-dicarbonyl chloride[1] |

| Synonyms | 4-Fluoroisophthaloyl dichloride, 4-Fluoro-1,3-benzenedicarbonyl dichloride[1][2] |

| CAS Number | 327-94-6[1][2][3][4][5][6] |

| Molecular Formula | C₈H₃Cl₂FO₂[1][3][5] |

| Molecular Weight | 221.01 g/mol [1][3][5] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)Cl)C(=O)Cl)F[1][5] |

The molecule's structure, featuring a benzene ring substituted with two acyl chloride groups at the meta-positions (1 and 3) and a fluorine atom at position 4, is critical to its reactivity.

Caption: Key nucleophilic acyl substitution reactions.

The Influence of the Fluorine Substituent

The incorporation of a fluorine atom significantly enhances the properties of materials derived from this monomer. [7]Fluorine's high electronegativity and the stability of the C-F bond can impart:

-

Enhanced Chemical Resistance: Resulting polymers are less susceptible to chemical attack. [7]* Increased Solubility: The presence of fluorine can disrupt polymer chain packing, improving solubility in organic solvents, which is crucial for processing. [7]* Modified Electrical Properties: Fluorination can lower the dielectric constant of polymers, making them suitable for microelectronics applications. [7]* Regioselectivity: The two acyl chloride groups are not electronically equivalent due to the fluorine atom's influence, which can lead to regioselectivity in reactions where a sub-stoichiometric amount of a nucleophile is used. [7]

Section 4: Spectroscopic Profile

Spectroscopic techniques are essential for confirming the structure and purity of 4-fluorobenzene-1,3-dioyl dichloride. [7] Table 3: Expected Spectroscopic Characteristics

| Technique | Expected Features |

|---|---|

| FT-IR | Strong C=O stretching absorption band for the acyl chloride group (~1750-1800 cm⁻¹). C-F stretching band (~1100-1300 cm⁻¹). Aromatic C=C and C-H stretching vibrations. [7] |

| ¹H NMR | A complex splitting pattern in the aromatic region (δ 7-9 ppm) corresponding to the three non-equivalent aromatic protons. |

| ¹³C NMR | Distinct signals for the two electrophilic carbonyl carbons, the four unique aromatic carbons (two substituted, two unsubstituted), with C-F coupling visible. |

| ¹⁹F NMR | A single resonance, as there is only one fluorine environment in the molecule. |

Section 5: Synthesis

The most logical and common pathway to synthesize 4-fluorobenzene-1,3-dioyl dichloride starts from a readily available precursor, 4-fluoroisophthalic acid. [7]This acid can be prepared through the oxidation of a substituted toluene derivative like 4-fluoro-m-xylene. [7]The final and critical step is the conversion of the dicarboxylic acid to the diacyl dichloride.

Caption: Common synthetic workflow for the target compound.

Experimental Protocol: Synthesis from 4-Fluoroisophthalic Acid

This protocol describes a standard laboratory procedure for converting the dicarboxylic acid to the diacyl dichloride using thionyl chloride.

Disclaimer: This is a representative protocol and should only be performed by trained professionals with appropriate safety measures in a certified laboratory.

-

Preparation: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (filled with CaCl₂ or Drierite).

-

Charging the Flask: Add 4-fluoroisophthalic acid (1.0 eq) to the flask.

-

Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂, ~3-5 eq) to the flask. A few drops of dimethylformamide (DMF) can be added as a catalyst.

-

Reaction: Heat the mixture to reflux (approximately 80 °C) with stirring. The reaction progress can be monitored by observing the cessation of HCl gas evolution. The reaction typically takes 2-4 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation).

-

Purification: The crude 4-fluorobenzene-1,3-dioyl dichloride product is then purified by vacuum distillation to yield the final product.

Section 6: Applications in Research and Industry

The unique combination of a fluorinated core and two reactive handles makes this compound a valuable component in advanced materials and organic synthesis.

Monomer for High-Performance Polymers

The primary application of this compound is as a monomer in polycondensation reactions, typically with aromatic diamines, to synthesize novel fluorinated aromatic polyamides (aramids). [7]These polymers are sought after for their superior thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and automotive industries. [7]

Intermediate in Organic Synthesis and Drug Discovery

As a difunctional building block, it serves as a crucial intermediate for creating elaborate organic molecules. [7]In the context of drug discovery, the strategic incorporation of fluorine is a widely used tactic to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. [8]This makes fluorinated building blocks like 4-fluorobenzene-1,3-dioyl dichloride valuable starting points for synthesizing new chemical entities. [9]

Section 7: Safety, Handling, and Storage

Due to its high reactivity, 4-fluorobenzene-1,3-dioyl dichloride must be handled with care.

-

Hazards: Acyl chlorides are corrosive and react violently with water, releasing hydrochloric acid (HCl) gas, which is toxic and corrosive. It is expected to cause severe skin burns and serious eye damage. Inhalation can cause severe respiratory tract irritation.

-

Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a face shield. Ensure a safety shower and eyewash station are readily accessible.

-

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible substances such as water, alcohols, and bases. The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent degradation from atmospheric moisture.

Protocol: Quenching and Disposal of Residual Reagent

-

Preparation: Conduct the procedure in a fume hood. Prepare a large beaker containing a stirred solution of sodium bicarbonate or sodium carbonate in water, cooled in an ice bath.

-

Quenching: Slowly and carefully add the residual acyl chloride dropwise to the stirred, cold basic solution. The reaction is exothermic and will release gas (CO₂ and HCl). Control the rate of addition to prevent excessive foaming and splashing.

-

Neutralization: After the addition is complete, continue stirring for at least one hour to ensure all the acyl chloride has been hydrolyzed. Check the pH of the solution to ensure it is neutral or slightly basic.

-

Disposal: The resulting aqueous solution can be neutralized and disposed of in accordance with local environmental regulations for chemical waste.

Conclusion

4-Fluorobenzene-1,3-dioyl dichloride is a highly reactive and versatile chemical intermediate. Its value stems from the dual acyl chloride functionality, which allows for straightforward incorporation into larger molecular frameworks, and the presence of a fluorine atom, which imparts desirable properties to the resulting materials. Its primary role as a monomer for advanced fluorinated polyamides highlights its importance in materials science, while its utility as a building block ensures its continued relevance in organic synthesis and drug discovery. Proper understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization.

References

-

PubChem. (n.d.). 4-Fluorobenzene-1,3-dioyl dichloride. Retrieved from [Link]

-

ChemWhat. (n.d.). 4-Fluorobenzene-1,3-dioyl dichloride CAS#: 327-94-6. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorophenylacetyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). Isophthaloyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). "Fluorobenzene". Retrieved from [Link]

-

UBC Library. (n.d.). BRITISH COLUMBIA REPORT S. Retrieved from [Link]

-

PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]

-

precisionFDA. (n.d.). ISOPHTHALOYL CHLORIDE. Retrieved from [Link]

- Google Patents. (2014). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.

-

PubChem. (n.d.). Phthaloyl chloride. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,3-Dichloro-4-fluorobenzene. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). 4. CHEMICAL AND PHYSICAL INFORMATION. Retrieved from [Link]

-

ResearchGate. (2025). fatores contextuais e comportamentais associados à experiência de cárie dentària em escolares do sul do brasilcontextual and behavioral factors associated with dental caries experience in schoolchildren in southern of brazil. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2-Dichloro-4-fluorobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Passei Direto. (2022). Grátis: Guia Prático em nutrição clinica infantil - Material Claro e Objetivo em PDF para Estudo Rápido. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-acetyl pyridine, 1122-62-9. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Benzenedicarbonitrile, 4-fluoro-. Retrieved from [Link]

Sources

- 1. 4-Fluorobenzene-1,3-dioyl dichloride | C8H3Cl2FO2 | CID 21419886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Fluorobenzene-1,3-dioyl dichloride - Safety Data Sheet [chemicalbook.com]

- 5. 4-Fluorobenzene-1,3-dioyl dichloride | 327-94-6 | FF64279 [biosynth.com]

- 6. 4-Fluorobenzene-1,3-dioyl dichloride | 327-94-6 [chemicalbook.com]

- 7. 4-Fluorobenzene-1,3-dioyl dichloride | 327-94-6 | Benchchem [benchchem.com]

- 8. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jelsciences.com [jelsciences.com]

Electrophilic reactivity of 4-fluorobenzene-1,3-dioyl dichloride

An In-Depth Technical Guide to the Electrophilic Reactivity of 4-Fluorobenzene-1,3-dioyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzene-1,3-dioyl dichloride, also known as 4-fluoroisophthaloyl dichloride, is a highly functionalized aromatic compound of significant interest in polymer science and synthetic chemistry. Its reactivity is multifaceted, characterized by the potent electrophilic nature of its two acyl chloride groups and the electronically modified aromatic ring. This guide provides a comprehensive analysis of the compound's reactivity, dissecting the two primary modes of reaction: the well-established nucleophilic acyl substitution at the carbonyl centers and the more complex electrophilic aromatic substitution on the benzene ring. We will explore the underlying mechanistic principles, the directing effects of the substituents that govern regioselectivity, and provide field-proven experimental protocols. This document is intended to serve as a technical resource for scientists leveraging this versatile building block in their research and development endeavors.

Introduction to 4-Fluorobenzene-1,3-dioyl Dichloride

Molecular Structure and Nomenclature

4-Fluorobenzene-1,3-dioyl dichloride is a disubstituted benzene derivative featuring two acyl chloride functional groups and a fluorine atom. The systematic IUPAC name is 4-fluorobenzene-1,3-dicarbonyl chloride.[1] The structure is notable for the meta-disposition of the two acyl chlorides and the fluorine atom positioned para to one acyl chloride and ortho to the other. This specific arrangement of electron-withdrawing groups dictates the molecule's chemical behavior.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These data are essential for experimental design, safety assessment, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 327-94-6 | [1][2][3][4] |

| Molecular Formula | C₈H₃Cl₂FO₂ | [1][3] |

| Molecular Weight | 221.01 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid | (General knowledge) |

| InChIKey | FZQOFIVDXNZKTJ-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)Cl)C(=O)Cl)F | [1][3] |

Significance in Advanced Synthesis

The primary utility of 4-fluorobenzene-1,3-dioyl dichloride lies in its role as a monomer for the synthesis of high-performance polymers, such as aramids and polyamides.[2] The incorporation of a fluorine atom into the polymer backbone can impart desirable properties, including enhanced thermal stability, improved solubility in organic solvents for easier processing, and modified dielectric properties for applications in microelectronics.[2] The two highly reactive acyl chloride sites allow for efficient polycondensation reactions with nucleophilic co-monomers like aromatic diamines.[2]

The Duality of Electrophilic Reactivity

The term "electrophilic reactivity" in the context of 4-fluorobenzene-1,3-dioyl dichloride can be interpreted in two distinct ways, both of which are critical to understanding its chemical profile:

-

Reactivity of the Acyl Groups as Electrophiles: The carbon atoms of the two acyl chloride (-COCl) groups are highly electron-deficient and thus potent electrophiles. They are readily attacked by nucleophiles. This is the most common and synthetically valuable mode of reactivity for this molecule.[2][5][6]

-

Reactivity of the Aromatic Ring towards Electrophiles: This refers to classic Electrophilic Aromatic Substitution (EAS), where the π-system of the benzene ring acts as a nucleophile to attack an external electrophile. The substituents on the ring heavily influence this process.

This guide will address both facets, starting with the dominant reactivity at the acyl centers.

Reactivity at the Acyl Chloride Centers: Nucleophilic Acyl Substitution

Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[7] This reactivity stems from the significant partial positive charge on the carbonyl carbon, induced by the strongly electronegative oxygen and chlorine atoms.[5][8]

The Addition-Elimination Mechanism

The reaction proceeds via a two-step mechanism known as nucleophilic addition-elimination.[6][8]

-

Addition: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.

-

Elimination: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, expels the most stable leaving group, which in this case is the chloride ion (Cl⁻).[6]

Below is a diagram illustrating this fundamental pathway.

Caption: The addition-elimination pathway for acyl chlorides.

Influence of Substituents on Acyl Reactivity

The electronic environment of 4-fluorobenzene-1,3-dioyl dichloride enhances the electrophilicity of the carbonyl carbons. The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I), which further pulls electron density from the ring and, consequently, from the acyl chloride groups.[2] This effect makes the carbonyl carbons even more positive and thus more susceptible to nucleophilic attack compared to a non-fluorinated analogue.[2]

Due to the distance-dependent nature of the inductive effect, the acyl chloride at the C3 position, being closer to the fluorine at C4, is expected to be slightly more electrophilic and potentially more reactive than the acyl chloride at the C1 position.[2]

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

While the acyl groups are highly electrophilic, the aromatic ring itself is nucleophilic and can undergo EAS, albeit with significant difficulty. The reactivity and regioselectivity of this process are governed by the combined electronic effects of the three substituents.

Analysis of Substituent Effects

-

Acyl Chloride Groups (-COCl): These are powerful deactivating groups due to their strong electron-withdrawing inductive (-I) and resonance (-M) effects. They remove electron density from the π-system, making the ring less nucleophilic and thus less reactive towards electrophiles.[9] They are classified as meta-directors.[9][10]

-

Fluorine Atom (-F): Halogens present a unique case. Fluorine is strongly electronegative, deactivating the ring via its inductive effect (-I).[11] However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+M), an effect that directs incoming electrophiles to the ortho and para positions.[12] For fluorine, the +M effect can partially offset the -I effect at the para position, but the overall effect is still deactivating.[10][11][12]

Predicting Regioselectivity

The directing influences of the substituents are in opposition, creating a complex scenario for an incoming electrophile (E⁺).

-

Fluorine (-F at C4): Directs ortho (C3, C5) and para (C1).

-

Acyl Chloride (-COCl at C1): Directs meta (C3, C5).

-

Acyl Chloride (-COCl at C3): Directs meta (C1, C5).

Let's analyze the available positions (C2, C5, C6):

-

C1, C3, C4: Already substituted.

-

C5: This position is meta to the -COCl at C1, meta to the -COCl at C3, and ortho to the fluorine at C4. The directing effects of all three groups converge on this position. However, it is also flanked by two substituents, creating significant steric hindrance.

-

C2 and C6: These positions are electronically deactivated. For instance, C2 is ortho to the -COCl at C1 and meta to the -COCl at C3. The powerful deactivating nature of the acyl chloride groups makes substitution at any position on this ring highly unfavorable.

Caption: Competing substituent effects on the aromatic ring.

Experimental Protocols

Critical Safety and Handling Procedures

Acyl chlorides are hazardous chemicals that require careful handling in a well-ventilated fume hood.

-

Reactivity: They react violently with water, alcohols, and other protic nucleophiles, releasing corrosive hydrogen chloride (HCl) gas.[7] All glassware must be thoroughly dried before use.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from moisture, under an inert atmosphere (e.g., nitrogen or argon).

-

Disposal: Quench excess reagent slowly by adding it to a stirred, cooled solution of sodium bicarbonate or another suitable base.

For detailed safety information, always consult the Safety Data Sheet (SDS).[13]

Protocol: Synthesis of a Fluorinated Aromatic Polyamide

This protocol demonstrates the primary application of 4-fluorobenzene-1,3-dioyl dichloride in a polycondensation reaction.

Objective: To synthesize a polyamide by reacting 4-fluorobenzene-1,3-dioyl dichloride with an aromatic diamine (e.g., 4,4'-oxydianiline).

Materials:

-

4-Fluorobenzene-1,3-dioyl dichloride (1.0 mmol)

-

4,4'-Oxydianiline (1.0 mmol)

-

N,N-Dimethylacetamide (DMAc), anhydrous (10 mL)

-

Lithium chloride (LiCl), anhydrous (optional, to aid solubility)

-

Methanol

-

Nitrogen or Argon gas supply

-

Oven-dried glassware: Three-neck round-bottom flask, magnetic stirrer, dropping funnel.

Procedure:

-

Setup: Assemble the reaction flask under a positive pressure of inert gas.

-

Dissolution: Add 4,4'-oxydianiline and anhydrous DMAc to the flask. If using, add LiCl. Stir until fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Monomer Addition: Dissolve 4-fluorobenzene-1,3-dioyl dichloride in a small amount of anhydrous DMAc and add it to the dropping funnel. Add this solution dropwise to the stirred diamine solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours. The solution will become viscous as the polymer forms.

-

Precipitation: Pour the viscous polymer solution slowly into a beaker containing vigorously stirring methanol (approx. 200 mL). The polyamide will precipitate as a fibrous solid.

-

Purification: Collect the solid by vacuum filtration. Wash the polymer thoroughly with fresh methanol and then with hot water to remove any residual solvent and salts.

-

Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

-

Characterization: Characterize the resulting polymer using techniques such as FT-IR (to confirm amide bond formation), NMR, and Gel Permeation Chromatography (GPC) to determine molecular weight.

Caption: A typical workflow for polymer synthesis.

Proposed Protocol: Friedel-Crafts Acylation of the Aromatic Ring

This is a theoretical protocol designed to probe the EAS reactivity of the ring. Due to the strong deactivation, harsh conditions are required, and yields are expected to be low.[14]

Objective: To attempt the acylation of the 4-fluorobenzene-1,3-dioyl dichloride ring using acetyl chloride.

Materials:

-

4-Fluorobenzene-1,3-dioyl dichloride (1.0 mmol)

-

Acetyl chloride (1.2 mmol)

-

Aluminum chloride (AlCl₃), anhydrous (2.5 mmol)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: In an oven-dried, three-neck flask under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM.

-

Electrophile Formation: Cool the suspension to 0 °C. Slowly add acetyl chloride to form the acylium ion electrophile.[15][16]

-

Substrate Addition: Dissolve 4-fluorobenzene-1,3-dioyl dichloride in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

-

Reaction: Allow the mixture to stir at 0 °C for one hour, then warm to room temperature and stir for 24 hours. A reaction may require gentle heating (reflux), which should be monitored carefully.

-

Quenching: Slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.[17]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Analysis: Analyze the crude product using GC-MS and NMR to identify any acylated products and determine the regioselectivity. Purification would likely require column chromatography.

Conclusion

4-Fluorobenzene-1,3-dioyl dichloride is a molecule with a pronounced dual character. Its synthetic utility is overwhelmingly dominated by the high electrophilicity of its acyl chloride functional groups, making it an excellent monomer for creating advanced fluorinated polymers through nucleophilic acyl substitution. In contrast, its aromatic ring is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the acyl chloride groups. Understanding both aspects of its reactivity is crucial for its effective application in materials science and complex organic synthesis, allowing researchers to exploit its strengths while being cognizant of its limitations.

References

-

Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]

-

Filo. (2023, November 17). Describe the nucleophilic substitution reaction of acyl chlorides. Retrieved from [Link]

-

Reddit. (2025, July 3). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzene-1,3-dioyl dichloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

OrganicChemistryTutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

-

The Friedel-Crafts Reaction. (2014, February 27). Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

- 1. 4-Fluorobenzene-1,3-dioyl dichloride | C8H3Cl2FO2 | CID 21419886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluorobenzene-1,3-dioyl dichloride | 327-94-6 | Benchchem [benchchem.com]

- 3. 4-Fluorobenzene-1,3-dioyl dichloride | 327-94-6 | FF64279 [biosynth.com]

- 4. 4-Fluorobenzene-1,3-dioyl dichloride | 327-94-6 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Describe the nucleophilic substitution reaction of acyl chlorides. | Filo [askfilo.com]

- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 13. 4-Fluorobenzene-1,3-dioyl dichloride - Safety Data Sheet [chemicalbook.com]

- 14. Friedel-Crafts Acylation [organic-chemistry.org]

- 15. m.youtube.com [m.youtube.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Dehydroshikimic Acid (DHS): A Keystone Intermediate in Biotechnology and Drug Discovery

Introduction

3-Dehydroshikimic acid (DHS), a pivotal intermediate in the shikimate pathway, is a compound of significant interest to researchers, scientists, and professionals in drug development. While the initially provided CAS number was 327-94-6, which corresponds to 4-Fluorobenzene-1,3-dioyl dichloride, the context of the query strongly indicates the intended subject is 3-Dehydroshikimic acid, correctly identified by CAS number 2922-42-1 . This guide provides a comprehensive technical overview of 3-Dehydroshikimic acid, delving into its core properties, biosynthesis, and diverse applications that position it as a valuable building block in medicinal chemistry and industrial biotechnology.

Physicochemical Properties of 3-Dehydroshikimic Acid

3-Dehydroshikimic acid is a white, crystalline powder.[1] It is a derivative of shikimic acid where the allylic hydroxy group has been oxidized to a keto group.[1][2] This structural feature is crucial for its chemical reactivity and biological function.

| Property | Value | Source |

| CAS Number | 2922-42-1 | |

| Molecular Formula | C₇H₈O₅ | |

| Molecular Weight | 172.14 g/mol | |

| IUPAC Name | (4S,5R)-4,5-Dihydroxy-3-oxocyclohex-1-ene-1-carboxylic acid | [3] |

| Melting Point | 150-152 °C | [4] |

| Boiling Point (Predicted) | 405.1±45.0 °C | [4] |

| Density (Predicted) | 1.713±0.06 g/cm³ | [] |

| Appearance | Off-White Powder | [1] |

The Central Role of DHS in the Shikimate Pathway

The shikimate pathway is a seven-step metabolic route utilized by bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[6] This pathway is absent in mammals, making it an attractive target for the development of non-toxic antimicrobial agents, herbicides, and antiparasitic drugs.[1]

3-Dehydroshikimic acid is the third intermediate in this crucial pathway.[7][8] Its biosynthesis begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P).[9] The enzyme 3-dehydroquinate dehydratase catalyzes the dehydration of 3-dehydroquinate to form 3-dehydroshikimate.[3][10] Subsequently, shikimate dehydrogenase reduces 3-dehydroshikimate to shikimic acid, utilizing NADPH as a cofactor.[3][7]

Caption: Biosynthesis of 3-Dehydroshikimic Acid within the Shikimate Pathway.

Synthesis and Production of 3-Dehydroshikimic Acid

Microbial Synthesis: A Sustainable Approach

While DHS is typically present in nature in only trace amounts, significant advancements have been made in its microbial production.[11] Genetically engineered strains of Escherichia coli have been developed to produce high titers of DHS from glucose.[11][12] These strategies often involve:

-

Disruption of competing pathways: Inactivating the gene aroE, which encodes for shikimate dehydrogenase, prevents the conversion of DHS to shikimate and leads to its accumulation.[13][14]

-

Overexpression of key enzymes: Increasing the expression of enzymes like a feedback-insensitive 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase and transketolase enhances the carbon flow into the shikimate pathway.[12]

-

Fed-batch fermentation: Utilizing controlled fed-batch fermentor conditions, where factors like glucose availability, oxygenation, and pH are managed, allows for high-density cell growth and maximized DHS production.[12]

Under optimized fed-batch fermentor conditions, DHS titers as high as 69 g/L have been achieved from D-glucose.[11][12]

Enzymatic and Chemical Synthesis

Enzymatic methods offer a high degree of specificity for DHS synthesis. For instance, 3-dehydroquinate dehydratase can be used to convert 3-dehydroquinate to 3-dehydroshikimate.[10][15] The pH of the reaction can be controlled to favor the formation of DHS.[15]

Chemical synthesis routes have also been explored, particularly for producing derivatives of DHS. For example, 2-bromo-3-dehydroshikimic acid has been synthesized from quinic acid in a multi-step process.[16]

Applications in Research and Development

A Precursor for High-Value Chemicals

3-Dehydroshikimic acid serves as a versatile precursor for the synthesis of a variety of valuable aromatic compounds.

-

Gallic Acid: DHS can be converted to gallic acid, a compound with applications in the food and pharmaceutical industries.[3][11] This conversion can proceed through the action of shikimate dehydrogenase to produce 3,5-didehydroshikimate, which spontaneously rearranges to gallic acid.[3] Chemical methods involving oxidation with catalysts like Cu(OAc)₂ have also been developed.[11]

-

Protocatechuic Acid (PCA): DHS is a direct precursor to PCA, a valuable platform chemical, through the action of DHS dehydratase.[17] PCA has antioxidant, anti-inflammatory, and neuroprotective properties.[17]

-

Other Industrial Chemicals: DHS is a key intermediate in the biocatalytic synthesis of vanillin, catechol, and adipic acid.[11][17]

Caption: Conversion of DHS to valuable aromatic compounds.

Biological and Pharmacological Activities

-

Antioxidant Properties: 3-Dehydroshikimic acid has demonstrated significant antioxidant activity.[18][19] In bulk oil systems, its antioxidant capacity is comparable to that of established antioxidants like tert-butylhydroquinone and propyl gallate.[19] Its antioxidant mechanism can involve its conversion to other potent antioxidants like gallic acid and protocatechuic acid.[19]

-

Antimicrobial Target: As a key component of the shikimate pathway, which is essential for many microorganisms but absent in humans, the enzymes involved in DHS metabolism are prime targets for the development of novel antimicrobial agents.[1]

Analytical Methodologies

The analysis of 3-dehydroshikimic acid is crucial for monitoring its production in fermentation processes and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of DHS.[20] Reversed-phase columns, such as C18, are commonly employed.[21]

Protocol for HPLC Analysis of 3-Dehydroshikimic Acid:

-

Mobile Phase Preparation: A common mobile phase consists of a mixture of methanol and a dilute aqueous acid solution, such as 1% phosphoric acid.[20] The exact ratio can be optimized for specific applications.

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of 3-dehydroshikimic acid in the mobile phase.[20]

-

Sample Preparation: Dilute the sample containing DHS with the mobile phase and filter through a 0.22 µm filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Detection: UV detection at a wavelength where DHS has significant absorbance.

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Elution: Isocratic elution is often sufficient.[20]

-

-

Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. The concentration of DHS in the sample can then be determined from its peak area using the calibration curve.